28-Epirapamycin

説明

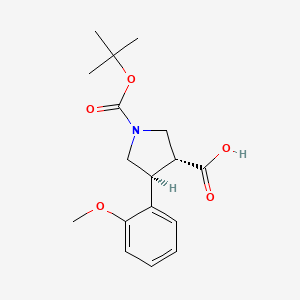

28-Epirapamycin is an impurity of Rapamycin . Rapamycin is a potent and specific mTOR inhibitor with an IC50 of 0.1 nM in HEK293 cells .

Synthesis Analysis

The efficient and selective epimerization of the immunosuppressant rapamycin to 28-epirapamycin under mild conditions is described . The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .Molecular Structure Analysis

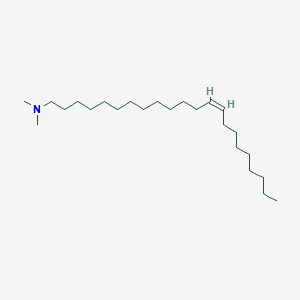

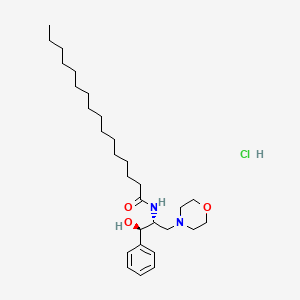

The molecular formula of 28-Epirapamycin is C51H79NO13 . The molecular weight is 914.2 g/mol . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .Chemical Reactions Analysis

The mechanism of epimerization of rapamycin to 28-epirapamycin involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence .Physical And Chemical Properties Analysis

The molecular weight of 28-Epirapamycin is 914.2 g/mol . It has a molecular formula of C51H79NO13 . The IUPAC name is (1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone .科学的研究の応用

Efficient Epimerization of Rapamycin

A study by Yang et al. (1999) describes the selective epimerization of rapamycin to 28-epirapamycin under mild conditions. This process involves a retroaldol/aldol mechanism, potentially useful for creating beta-hydroxyketones as synthons for aldol reactions under neutral conditions, which could have implications in drug synthesis and development (Yang et al., 1999).

Ribotoxic Stress Response and Protein Synthesis Inhibition

Iordanov et al. (1997) explored the activation of stress-activated protein kinase JNK1 by various inhibitors, including those targeting the peptidyl transferase reaction in ribosomes. This study provides insights into the molecular interactions and effects of substances like 28-epirapamycin on cellular stress responses and protein synthesis, relevant in understanding cellular mechanisms and drug interactions (Iordanov et al., 1997).

Membrane-Active Antibacterial Agents

Li et al. (2021) designed and evaluated new membrane-active bakuchiol derivatives as antibacterial agents. Compound 28 in their study showed potent antibacterial activity and rapid bactericidal properties, demonstrating the potential of 28-epirapamycin derivatives in treating bacterial infections (Li et al., 2021).

Antimicrobial Peptide in Sepsis Models

Giacometti et al. (2004) investigated the bovine antimicrobial peptide BMAP-28 and its efficacy in staphylococcal sepsis models. Understanding the mechanism of action of such peptides can provide insights into how 28-epirapamycin might interact with bacterial cells and host immune responses (Giacometti et al., 2004).

Synthesis and Antibacterial Activity of Canthin-6-One Analogs

Dai et al. (2018) synthesized canthin-6-one analogs to study their antibacterial activity. Compound 28, with its bactericidal effect and low cytotoxicity, underscores the potential of 28-epirapamycin and its derivatives in antibacterial drug development (Dai et al., 2018).

Cytokine Gene Expression Profiles in Human Lymphocytes

Pan-Hammarström et al. (2006) studied the effects of traditional Chinese medicine formula VI-28 on gene expression in human lymphocytes. This research suggests the potential of 28-epirapamycin in modulating immune responses, particularly in enhancing T cell function (Pan-Hammarström et al., 2006).

X-Ray Crystal Structure of 28-O-Methylrapamycin

Kallen et al. (1996) provided insights into the structural and functional aspects of 28-O-methylrapamycin, aiding in understanding how modifications at the 28 position of rapamycin, like in 28-epirapamycin, affect its biological activity (Kallen et al., 1996).

Discovery of Novel Antiviral Agents

Moore et al. (2013) identified novel inhibitors with broad-spectrum antiviral activity. Compound 28a from their study demonstrates the potential of 28-epirapamycin derivatives in antiviral therapy (Moore et al., 2013).

将来の方向性

Rapamycin and its derivatives have been clinically approved for some cancer indications . The absence of broad clinical effectiveness suggests that the full therapeutic potential of TOR inhibition is not being exploited . This has spurred the development of ATP-competitive inhibitors of TOR kinase activity . These compounds hold the promise of providing more comprehensive and sustained TORC1 inhibition than rapamycin, in addition to inhibition of TORC2 activity .

特性

IUPAC Name |

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-OGLZFCPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

28-Epirapamycin | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)

![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)